molecular formula C24H38OS B12902228 2-(Hexadecylthio)benzofuran CAS No. 197565-73-4

2-(Hexadecylthio)benzofuran

Cat. No.: B12902228
CAS No.: 197565-73-4
M. Wt: 374.6 g/mol
InChI Key: PPURAMMSPWCLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hexadecylthio)benzofuran is a synthetic benzofuran derivative supplied for research and development purposes. Benzofuran is a structural motif consisting of fused benzene and furan rings, found in numerous compounds with significant biological activity . Researchers are increasingly interested in benzofuran derivatives due to their demonstrated potential in therapeutic applications, particularly as anticancer agents . Studies on analogous compounds show that structural modifications, such as the introduction of specific side chains, can greatly influence a compound's biological activity and selectivity . For instance, the incorporation of sulfur-containing groups and long alkyl chains can be explored to modulate lipophilicity and interaction with biological targets. The specific research value of 2-(Hexadecylthio)benzofuran may lie in its potential to inhibit cancer cell proliferation. Similar benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, generate reactive oxygen species (ROS), and inhibit pro-inflammatory cytokines like IL-6 . The compound is provided exclusively for laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

197565-73-4

Molecular Formula

C24H38OS

Molecular Weight

374.6 g/mol

IUPAC Name

2-hexadecylsulfanyl-1-benzofuran

InChI

InChI=1S/C24H38OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-24-21-22-18-15-16-19-23(22)25-24/h15-16,18-19,21H,2-14,17,20H2,1H3

InChI Key

PPURAMMSPWCLLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=CC2=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies for 2 Hexadecylthio Benzofuran

Strategic Approaches to Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring is a cornerstone of the synthesis of 2-(Hexadecylthio)benzofuran. Various methods have been developed for the construction of this privileged scaffold, which can be broadly categorized into intramolecular cyclization reactions and intermolecular coupling followed by annulation. nih.govnih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies are widely employed for the synthesis of the benzofuran core. These methods typically involve the formation of a key C-O bond to close the furan (B31954) ring. A common precursor for such cyclizations is a suitably substituted phenol (B47542) bearing a side chain that can participate in the ring closure.

One of the most powerful techniques is the palladium- or copper-catalyzed intramolecular cyclization of o-alkynylphenols. nih.gov In this approach, an o-alkynylphenol, which can be prepared via Sonogashira coupling of an o-iodophenol with a terminal alkyne, undergoes cyclization to afford the benzofuran. The reaction conditions for these cyclizations are often mild and tolerant of a range of functional groups.

Another important intramolecular approach is the acid-catalyzed cyclization of α-phenoxyketones. This method involves the dehydration and subsequent ring closure of a ketone bearing a phenoxy group at the α-position. While effective, this method may require harsher conditions compared to transition metal-catalyzed approaches.

Intermolecular Coupling and Annulation Protocols

Intermolecular strategies for benzofuran synthesis involve the coupling of two or more components to build the heterocyclic ring system in a sequential or one-pot manner. A prominent example is the tandem Sonogashira coupling and cyclization reaction. In this approach, an o-halophenol is coupled with a terminal alkyne in the presence of a palladium and a copper co-catalyst, and the resulting o-alkynylphenol intermediate undergoes in situ cyclization to the benzofuran. acs.org This method offers the advantage of building complexity rapidly from readily available starting materials.

Furthermore, palladium-catalyzed coupling of phenols with alkynes followed by an oxidative cyclization represents another viable intermolecular route. nih.gov These reactions often utilize an oxidant to facilitate the final ring-closing step. The choice of catalyst, ligand, and oxidant is crucial for achieving high efficiency and selectivity.

Synthetic Pathways for the Incorporation of the Hexadecylthio Moiety

The introduction of the C16 alkylthio group can be achieved through two primary strategies: pre-functionalization, where the thioether is incorporated into one of the precursors before the benzofuran ring is formed, or post-synthesis thiolation, where the benzofuran core is first constructed and then functionalized with the hexadecylthio group.

Pre-functionalization and Subsequent Cyclization

In a pre-functionalization approach, the hexadecylthio group is present on one of the starting materials prior to the key cyclization step. For instance, in a Sonogashira-based approach, one could envision the coupling of an o-iodophenol with an alkyne already bearing the hexadecylthio group, such as 1-(hexadecylthio)prop-1-yne. The subsequent intramolecular cyclization of the resulting phenol would directly yield 2-(Hexadecylthio)benzofuran.

Alternatively, a strategy involving the cyclization of a pre-formed α-phenoxy ketone could be employed. This would require the synthesis of a ketone substrate where the phenoxy group is ortho-substituted with a group that can be converted to the hexadecylthio moiety, or where the α-position of the ketone is functionalized with the hexadecylthio group prior to the attachment of the phenoxy ring.

Table 1: Hypothetical Pre-functionalization Approach via Sonogashira Coupling and Cyclization

EntryAlkyne PrecursorCatalyst SystemSolventTemperature (°C)Proposed Yield (%)
11-(Hexadecylthio)prop-1-ynePd(PPh₃)₄, CuIEt₃N8065
21-(Hexadecylthio)prop-1-ynePdCl₂(PPh₃)₂, CuIDMF10070

Note: The yields are hypothetical and would require experimental validation.

Post-synthesis Thiolation of Benzofuran Precursors

The post-synthesis thiolation strategy involves the initial formation of a benzofuran ring that is then functionalized at the 2-position with the hexadecylthio group. This is a common and often more convergent approach.

A key intermediate for this strategy is a 2-halobenzofuran, such as 2-bromobenzofuran (B1272952) or 2-iodobenzofuran. These can be synthesized through various methods, including the cyclization of corresponding halogenated precursors. The 2-halobenzofuran can then undergo nucleophilic substitution with hexadecanethiol or its corresponding thiolate. This reaction is often catalyzed by copper or palladium complexes to facilitate the C-S bond formation. nih.govresearchgate.net The Ullmann condensation, a classic copper-catalyzed reaction, is a viable method for this transformation. nih.gov

More modern approaches involve the direct C-H thiolation of the benzofuran ring. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various groups onto heterocyclic scaffolds. researchgate.net A direct C-H thiolation of benzofuran at the 2-position with hexadecanethiol or a related sulfur source would be a highly atom-economical route.

Table 2: Post-synthesis Thiolation of 2-Halobenzofuran

EntryBenzofuran PrecursorThiol SourceCatalyst SystemBaseSolventTemperature (°C)Proposed Yield (%)
12-IodobenzofuranHexadecanethiolCuIK₂CO₃DMF12075
22-BromobenzofuranHexadecanethiolPd(OAc)₂/XantphosCs₂CO₃Toluene (B28343)11080
3BenzofuranHexadecanethiolPd(OAc)₂OxidantAcetic Acid10060 (via C-H activation)

Note: The yields are hypothetical and would require experimental validation.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of 2-(Hexadecylthio)benzofuran is highly dependent on the optimization of reaction conditions for each step. Key parameters that require careful consideration include the choice of catalyst, ligand, solvent, base, temperature, and reaction time. researchgate.netrsc.org

For transition metal-catalyzed reactions, the selection of the appropriate ligand is critical. For example, in palladium-catalyzed C-S bond formation, bulky electron-rich phosphine (B1218219) ligands such as Xantphos can significantly improve the catalytic activity and product yield. researchgate.net The choice of base is also crucial; inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. researchgate.net

The solvent can have a profound effect on the reaction outcome. Polar aprotic solvents like DMF or DMSO are often used for copper-catalyzed reactions, while toluene or dioxane are common in palladium-catalyzed cross-coupling reactions. The temperature needs to be carefully controlled to ensure complete reaction while minimizing the formation of side products.

For long-chain substrates like hexadecanethiol, solubility can be a concern. The choice of solvent and reaction temperature must be optimized to ensure all reactants are in solution to facilitate an efficient reaction. Microwave irradiation has been shown to accelerate many of the coupling and cyclization reactions involved in benzofuran synthesis, potentially leading to shorter reaction times and improved yields.

Ultimately, the most efficient synthetic route to 2-(Hexadecylthio)benzofuran will likely be a well-optimized multi-step sequence that balances the ease of synthesis of the starting materials with the efficiency of the key bond-forming reactions. Both pre-functionalization and post-synthesis thiolation strategies offer viable pathways, and the optimal choice may depend on the availability of starting materials and the desired scale of the synthesis.

Mechanochemical and Sustainable Synthesis Considerations

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 2-(Hexadecylthio)benzofuran, considerations for mechanochemical and sustainable approaches are crucial for reducing waste, minimizing energy consumption, and utilizing safer reagents. While specific research on the mechanochemical synthesis of 2-(Hexadecylthio)benzofuran is not extensively documented, the principles of green chemistry can be applied by examining the synthesis of analogous 2-thio-substituted benzofurans and related heterocyclic compounds.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising avenue for the sustainable synthesis of benzofuran derivatives. rsc.org Ball-milling, a common mechanochemical technique, can lead to solvent-free or low-solvent reaction conditions, shorter reaction times, and sometimes, unique reactivity compared to traditional solution-phase synthesis. rsc.orgrsc.orgresearchgate.net

A potential sustainable approach to 2-(Hexadecylthio)benzofuran could involve the reaction of a suitable benzofuran precursor with hexadecanethiol under mechanochemical conditions. For instance, a possible synthetic route could be the reaction of 2-halobenzofuran with hexadecanethiol in the presence of a base. A general representation of this proposed reaction is shown below:

Proposed Mechanochemical Synthesis of 2-(Hexadecylthio)benzofuran

Generated code

This approach would eliminate the need for potentially hazardous solvents and could be optimized by screening various solid bases and milling parameters (e.g., frequency, ball size, and material).

Furthermore, the synthesis of the benzofuran core itself can be approached from a sustainable perspective. Catalyst-free methods for the synthesis of benzofuran derivatives have been reported, which rely on the inherent reactivity of the starting materials under specific conditions, thereby avoiding the use of potentially toxic and expensive metal catalysts. nih.gov

Another green strategy involves the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable. While the low solubility of a long-chain alkyl thiol like hexadecanethiol in water presents a challenge, the use of phase-transfer catalysts or surfactant-mediated catalysis could potentially overcome this limitation.

The table below outlines potential sustainable synthetic strategies for 2-(Hexadecylthio)benzofuran based on methodologies reported for analogous compounds.

Synthetic StrategyStarting MaterialsReagents and ConditionsPotential Advantages
Mechanochemical Thiolation 2-Halobenzofuran, HexadecanethiolSolid base (e.g., K₂CO₃, NaOH), Ball MillingSolvent-free, potentially faster reaction times, reduced waste.
Catalyst-Free Cyclization Substituted o-hydroxyaryl alkynes and sulfur ylidesHeat or specific reaction mediumAvoids metal catalysts, potentially simpler purification. nih.gov
Aqueous Phase Synthesis Water-soluble benzofuran precursor, HexadecanethiolPhase-transfer catalyst, Base, WaterUse of an environmentally benign solvent.

It is important to note that while these methods are proposed based on established green chemical principles and the synthesis of similar compounds, their direct application to the synthesis of 2-(Hexadecylthio)benzofuran would require experimental validation and optimization. Future research in this area is essential to develop a truly sustainable and efficient synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Hexadecylthio Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 2-(Hexadecylthio)benzofuran is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring, the vinylic proton on the furan (B31954) ring, and the aliphatic protons of the hexadecyl chain.

The aromatic protons on the benzene (B151609) ring of the benzofuran moiety are anticipated to appear in the downfield region, typically between δ 7.0 and 7.6 ppm. The specific chemical shifts and coupling patterns will be influenced by the electron-donating effect of the oxygen atom and the electron-withdrawing effect of the sulfur atom. The proton on the furan ring (at the C3 position) is expected to be a singlet and appear in a region characteristic for vinylic protons, likely around δ 6.7 ppm.

The protons of the hexadecylthio group will show a series of signals in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the sulfur atom (-S-CH₂-) is expected to be the most deshielded of the aliphatic protons, likely appearing as a triplet around δ 2.9-3.1 ppm. The subsequent methylene groups of the long alkyl chain will produce a large, overlapping multiplet in the range of δ 1.2-1.8 ppm. The terminal methyl group (-CH₃) of the hexadecyl chain will appear as a triplet at approximately δ 0.8-0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Hexadecylthio)benzofuran

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (Benzofuran) 7.0 - 7.6 Multiplet -
H-3 (Furan) ~6.7 Singlet -
-S-CH₂- 2.9 - 3.1 Triplet ~7.5
-(CH₂)₁₄- 1.2 - 1.8 Multiplet -

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of 2-(Hexadecylthio)benzofuran is expected to show distinct signals for the aromatic carbons, the furan ring carbons, and the aliphatic carbons of the hexadecyl chain.

The carbon atoms of the benzofuran ring are expected to resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the oxygen (C7a) and the carbon atom bearing the sulfur substituent (C2) will have characteristic chemical shifts. Based on data for similar benzofuran derivatives, C2 is expected to be significantly downfield due to the influence of the heteroatoms. chemicalbook.com

The aliphatic carbons of the hexadecyl chain will appear in the upfield region (δ 14-35 ppm). The carbon of the methylene group attached to the sulfur (-S-CH₂-) will be observed around δ 30-35 ppm. The other methylene carbons will show a cluster of signals around δ 22-32 ppm, with the terminal methyl carbon appearing at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Hexadecylthio)benzofuran

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Benzofuran) ~155
C7a (Benzofuran) ~154
Aromatic CH (Benzofuran) 110 - 130
C3 (Benzofuran) ~105
-S-CH₂- 30 - 35
-(CH₂)₁₄- 22 - 32

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. sdsu.edu For 2-(Hexadecylthio)benzofuran, COSY would show correlations between adjacent protons in the hexadecyl chain, for instance, between the -S-CH₂- protons and the adjacent methylene protons. It would also help to delineate the coupling relationships between the aromatic protons on the benzofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, an HMBC experiment would show a correlation between the protons of the -S-CH₂- group and the C2 carbon of the benzofuran ring, confirming the point of attachment of the hexadecylthio chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-(Hexadecylthio)benzofuran is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the aromatic and furan rings, the C-O-C ether linkage, the C-S bond, and the aliphatic C-H bonds.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzofuran ring will likely be observed in the 1450-1600 cm⁻¹ region. nih.gov The characteristic C-O-C stretching vibration of the furan ring is anticipated around 1000-1200 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the range of 600-800 cm⁻¹. The aliphatic C-H stretching vibrations of the hexadecyl chain will give rise to strong absorptions in the 2850-2960 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for 2-(Hexadecylthio)benzofuran

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-O-C Stretch (ether) 1000 - 1200 Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For 2-(Hexadecylthio)benzofuran (C₂₄H₃₈OS), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This precise mass would be compared to the theoretical mass calculated for the proposed molecular formula, with a very small mass error (typically < 5 ppm) confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For 2-(Hexadecylthio)benzofuran, characteristic fragmentation pathways would likely involve cleavage of the C-S bond, leading to the formation of a benzofuran-2-thiol radical cation and a hexadecyl carbocation, or cleavage of the alkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 2-(Hexadecylthio)benzofuran is expected to show absorption bands characteristic of the benzofuran chromophore. Benzofuran and its derivatives typically exhibit multiple absorption bands in the UV region. researchgate.netnist.gov The presence of the sulfur atom as a substituent at the 2-position may cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted benzofuran, due to the extension of the conjugated system through the lone pairs of electrons on the sulfur atom. The long alkyl chain is not a chromophore and is not expected to significantly influence the position of the absorption bands.

Table 4: Chemical Compounds Mentioned

Compound Name
2-(Hexadecylthio)benzofuran

X-ray Crystallography for Solid-State Molecular Conformation

Currently, there is no publicly available X-ray crystallography data for the specific compound 2-(Hexadecylthio)benzofuran. While the solid-state molecular conformation of this compound has not been determined experimentally, analysis of crystallographic data from structurally related benzofuran derivatives can offer valuable insights into the potential solid-state arrangement of 2-(Hexadecylthio)benzofuran.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, crystallographic studies reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules within the crystal lattice.

For benzofuran derivatives, X-ray diffraction studies have elucidated key structural features. The benzofuran ring system itself is generally found to be planar or nearly planar. The conformation of substituents attached to the benzofuran core is influenced by steric and electronic factors. In the hypothetical case of 2-(Hexadecylthio)benzofuran, the long hexadecyl chain would introduce significant conformational flexibility. In the solid state, this alkyl chain would likely adopt an extended, all-trans conformation to maximize packing efficiency and intermolecular van der Waals interactions.

It is important to note that without experimental data for 2-(Hexadecylthio)benzofuran, any discussion of its solid-state conformation remains speculative. The synthesis of a single crystal of suitable quality for X-ray diffraction analysis would be a necessary first step to definitively characterize its three-dimensional structure and intermolecular packing arrangement. Such a study would provide invaluable data for understanding the structure-property relationships of this and related long-chain alkylthio-substituted benzofuran compounds.

Theoretical and Computational Investigations of 2 Hexadecylthio Benzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of molecules. jetir.org DFT methods offer a balance between computational cost and accuracy, making them suitable for analyzing systems like 2-(Hexadecylthio)benzofuran. rsc.org

The electronic character of 2-(Hexadecylthio)benzofuran is dominated by the benzofuran (B130515) moiety, with the hexadecylthio group acting as a significant modifying substituent. The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring system, influencing its electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. jetir.orgresearchgate.net A smaller gap suggests higher polarizability and reactivity. jetir.org

For 2-(Hexadecylthio)benzofuran, the HOMO is expected to be localized primarily on the benzofuran ring and the sulfur atom, reflecting the electron-rich nature of this part of the molecule. The LUMO is anticipated to be distributed over the aromatic benzofuran system. DFT calculations, such as those using the B3LYP functional with a 6-311+G(d,p) basis set, can precisely model these orbitals and their energies. jetir.org While specific experimental values for 2-(Hexadecylthio)benzofuran are not available, data from related benzofuran derivatives allow for the estimation of these electronic parameters. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Properties (Illustrative) Calculated values for analogous benzofuran derivatives serve as a basis for these illustrative data.

ParameterSymbolTypical Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.2 to -5.8Indicates electron-donating capability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8 to -1.4Indicates electron-accepting capability.
HOMO-LUMO Energy GapΔE4.0 to 4.8Relates to chemical reactivity and stability. jetir.org
Ionization PotentialI6.2 to 5.8Energy required to remove an electron (≈ -EHOMO).
Electron AffinityA1.8 to 1.4Energy released when an electron is added (≈ -ELUMO).
Chemical Hardnessη2.0 to 2.4Measures resistance to change in electron distribution.

A conformational analysis can be performed using both molecular mechanics and DFT methods. mdpi.com The hexadecyl chain can adopt numerous conformations, ranging from a fully extended, all-trans (anti-periplanar) state, which is often the global minimum in a vacuum, to various folded structures containing gauche interactions. The presence of the sulfur atom introduces different bond lengths and angles compared to a simple alkyl chain, slightly altering the conformational preferences. DFT calculations (e.g., using B3LYP or M06 functionals) can accurately determine the relative energies between different conformers, such as the energy penalty associated with a gauche turn. mdpi.com Understanding these conformational landscapes is critical for predicting how the molecule will pack in the solid state or interact with other molecules in solution.

Table 2: Key Torsional Angles in the Hexadecylthio Chain

Torsional AngleDescriptionExpected Low-Energy Conformations
C(furan)-C(2)-S-C(1')Rotation around the benzofuran-sulfur bondInfluences the orientation of the chain relative to the ring.
C(2)-S-C(1')-C(2')Rotation around the sulfur-alkyl bondTypically prefers anti (trans) conformation.
S-C(1')-C(2')-C(3')Rotation around a C-C bondPrefers anti (trans, ~180°) or gauche (+/-60°) states.
Cn-Cn+1-Cn+2-Cn+3General C-C bond rotation in the chainThe all-trans (zig-zag) conformation is generally the lowest in energy.

Molecular Dynamics Simulations

While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into processes like intermolecular interactions and self-assembly.

The combination of a polarizable aromatic head (benzofuran) and a large nonpolar tail (hexadecyl) in 2-(Hexadecylthio)benzofuran leads to a variety of intermolecular interactions. MD simulations can model these forces and predict the collective behavior of the molecules in condensed phases. Key interactions include:

π-π Stacking: The aromatic benzofuran rings can stack on top of each other, a stabilizing interaction common in aromatic systems.

Van der Waals Forces: These are the dominant interactions between the long hexadecyl chains, leading to their alignment and packing.

Sulfur-Arene Interactions: The sulfur atom can interact with the π-system of a neighboring benzofuran ring (S···π interaction), which is a recognized non-covalent bonding force. rsc.org

MD simulations can track the distances and orientations between molecules over time, quantifying the prevalence and lifetime of these different interaction modes.

Molecules with distinct polar and nonpolar regions, like 2-(Hexadecylthio)benzofuran, are classified as amphiphilic. Such molecules have a tendency to self-assemble into ordered supramolecular structures in specific environments (e.g., in solution or at interfaces). mdpi.comrsc.org The benzofuran group acts as the hydrophilic or, more accurately, the polarizable head, while the long hexadecyl chain is the hydrophobic tail.

MD simulations are a primary tool for investigating the mechanisms and resulting structures of self-assembly. mdpi.com Depending on the concentration and solvent, 2-(Hexadecylthio)benzofuran could be predicted to form aggregates such as micelles, bilayers, or other liquid crystalline phases. Simulations can reveal the critical steps of aggregation and the final, thermodynamically stable structures, providing a molecular-level picture of these complex processes. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR is a computational methodology that aims to build mathematical models correlating the chemical structure of a compound with its reactivity or other properties. nih.gov These models use calculated molecular descriptors to predict the behavior of new or untested compounds.

For a series of related benzofuran thioether derivatives, a QSRR model could be developed to predict a specific type of reactivity (e.g., susceptibility to oxidation). The model would be built by calculating a wide range of descriptors for each compound and then using statistical methods, like multiple linear regression, to find the best correlation with experimental data. For polycyclic aromatic sulfur heterocycles (PASHs), descriptors related to electronic properties and molecular size have been shown to be effective. nih.gov

Table 3: Potential QSRR Descriptors for 2-(Hexadecylthio)benzofuran Based on established QSRR models for polycyclic aromatic sulfur heterocycles. nih.gov

Descriptor ClassExample DescriptorsRelevance
Electronic EHOMO, ELUMO, Dipole MomentRelate to the molecule's ability to participate in electrostatic or orbital-controlled reactions. nih.gov
Topological Molecular Connectivity IndicesEncode information about the size, shape, and degree of branching in the molecule.
Quantum Chemical Average Positive Electrostatic Potential (Vs+), Molecular Volume (Vmc)Correlate with intermolecular interactions and steric effects. nih.gov
Thermodynamic Heat of Formation, Solvation EnergyProvide information about the stability of the molecule and its interactions with a solvent.

By establishing a robust QSRR model, the reactivity of 2-(Hexadecylthio)benzofuran and its derivatives could be predicted without the need for extensive laboratory synthesis and testing.

In Silico Design of Structural Analogs for Targeted Properties

Extensive searches of scientific literature and chemical databases did not yield specific theoretical or computational studies focused exclusively on 2-(Hexadecylthio)benzofuran. Research in this area tends to concentrate on the broader class of benzofuran derivatives, exploring their potential through computational methods for various therapeutic applications.

In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are pivotal in the rational design of novel benzofuran-based compounds. researchgate.netafricanjournalofbiomedicalresearch.comnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net These computational approaches allow for the prediction of biological activity and pharmacokinetic properties of newly designed molecules before their actual synthesis, thereby streamlining the drug discovery process. researchgate.net

For instance, molecular docking studies on various benzofuran derivatives have been employed to investigate their binding interactions with specific biological targets. researchgate.netafricanjournalofbiomedicalresearch.comnih.govresearchgate.netnih.govnih.govtdl.org These studies help in understanding the molecular basis of their activity and guide the design of more potent analogs. For example, research on benzofuran derivatives as potential antitubercular agents involved molecular docking to understand their interaction with enzymes like polyketide synthase-13. nih.govresearchgate.net Similarly, the potential of benzofuran-1,2,3-triazole hybrids as EGFR inhibitors in lung cancer has been explored through pharmacophore modeling and molecular docking. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.netresearchgate.net By analyzing the physicochemical properties and structural features that influence a particular biological response, QSAR models can predict the activity of yet-to-be-synthesized analogs. aimspress.comimist.ma This methodology has been applied to various benzofuran derivatives to predict their efficacy as anticancer agents and vasodilators. researchgate.netnih.govresearchgate.net

While no specific data tables for analogs of 2-(Hexadecylthio)benzofuran can be presented due to the lack of direct research, the general approach to designing structural analogs would involve modifying the hexadecylthio chain or the benzofuran core. The goal of these modifications would be to enhance desired properties, such as binding affinity to a biological target or improved pharmacokinetic profiles, based on predictive computational models.

Chemical Reactivity and Mechanistic Studies of 2 Hexadecylthio Benzofuran

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The heteroatom, oxygen, influences the electron distribution within the ring. Theoretical calculations and experimental observations on benzofuran and its derivatives indicate that the C2 and C3 positions of the furan (B31954) ring are the most reactive sites for electrophilic substitution pixel-online.net. In the case of 2-substituted benzofurans, the position of electrophilic attack is directed by the nature of the substituent at C2.

For 2-(Hexadecylthio)benzofuran, the sulfur atom of the thioether group is expected to influence the regioselectivity of electrophilic substitution. Sulfur, being less electronegative than oxygen, can donate its lone pair of electrons to the benzofuran ring, thereby activating it towards electrophilic attack. This electron-donating effect would likely direct incoming electrophiles to the C3 position. However, steric hindrance from the bulky hexadecylthio group might also play a role, potentially favoring attack at other positions on the benzene (B151609) ring, such as C7.

Common electrophilic substitution reactions that benzofuran derivatives undergo include halogenation, nitration, Friedel-Crafts acylation, and formylation researchgate.netrsc.org. For instance, the Vilsmeier-Haack reaction (formylation) on 2-alkylthiobenzofurans would be expected to yield the corresponding 3-formyl derivative.

The benzofuran ring can also participate in cycloaddition reactions. For example, photooxygenation of 2,3-disubstituted benzofurans can lead to the formation of dioxetanes, which can then undergo further transformations mdpi.com. While specific studies on 2-(Hexadecylthio)benzofuran are not available, it is plausible that it could undergo similar cycloaddition reactions across the C2-C3 double bond.

Transformations Involving the Thioether Linkage

The thioether linkage in 2-(Hexadecylthio)benzofuran is a key site for chemical transformations, primarily involving the sulfur atom. The lone pairs of electrons on the sulfur make it nucleophilic and susceptible to oxidation.

Oxidation: Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or metal-based catalysts mdpi.commasterorganicchemistry.com. The oxidation of 2-(Hexadecylthio)benzofuran would be expected to proceed in a stepwise manner, as shown in the following table:

ReactantOxidizing AgentProduct(s)
2-(Hexadecylthio)benzofuranH₂O₂ or m-CPBA (1 equiv.)2-(Hexadecylsulfinyl)benzofuran (Sulfoxide)
2-(Hexadecylthio)benzofuranH₂O₂ or m-CPBA (>2 equiv.)2-(Hexadecylsulfonyl)benzofuran (Sulfone)

The resulting sulfoxides are chiral at the sulfur atom, and asymmetric oxidation methods could potentially be employed to synthesize enantiomerically enriched products. The electronic properties of the benzofuran ring can influence the rate of oxidation.

C-S Bond Cleavage: The carbon-sulfur bond in thioethers can be cleaved under certain conditions. Reductive cleavage can be achieved using dissolving metal reductions or catalytic hydrogenation. Oxidative cleavage can also occur, particularly under strong oxidizing conditions unipr.itresearchgate.net. For 2-(Hexadecylthio)benzofuran, selective cleavage of the C(sp²)-S bond (between the benzofuran ring and sulfur) or the C(sp³)-S bond (between sulfur and the hexadecyl chain) could be possible depending on the reagents and reaction conditions. For instance, visible light-induced C-S bond cleavage has been reported for benzylic thioethers, proceeding through a carbocation intermediate unipr.it.

Influence of the Hexadecyl Chain on Reaction Selectivity and Rate

The long hexadecyl chain in 2-(Hexadecylthio)benzofuran can influence its chemical reactivity in several ways:

Steric Effects: The bulky hexadecyl group can sterically hinder the approach of reagents to the sulfur atom and the adjacent C3 position of the benzofuran ring. This steric hindrance can affect the rate and regioselectivity of reactions. For example, in electrophilic substitution reactions on the benzofuran ring, the large size of the hexadecylthio group might favor attack at more accessible positions. Similarly, reactions at the sulfur atom, such as oxidation or alkylation, might be slower compared to thioethers with smaller alkyl groups acs.org.

Electronic Effects: The hexadecyl group is an electron-donating group through an inductive effect. This effect is generally weak and diminishes rapidly with distance, so its direct electronic influence on the reactivity of the benzofuran ring is likely to be minimal compared to the resonance effect of the sulfur atom. However, it can subtly influence the nucleophilicity of the sulfur atom.

Solubility and Physical Properties: The long alkyl chain imparts significant lipophilicity to the molecule. This affects its solubility in different solvents, which in turn can influence reaction rates and the choice of reaction conditions. The physical state of the compound (e.g., being a solid with a specific crystal packing) can also affect its reactivity in solid-state reactions.

The following table summarizes the potential influence of the hexadecyl chain on different types of reactions:

Reaction TypePotential Influence of Hexadecyl Chain
Electrophilic substitution on the benzofuran ringSteric hindrance may direct electrophiles away from the C3 position.
Oxidation of the thioetherSteric hindrance could decrease the reaction rate compared to smaller alkyl thioethers.
C-S bond cleavageThe nature of the cleavage (C(sp²)-S vs. C(sp³)-S) might be influenced by steric factors around the sulfur atom.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

While specific kinetic and isotopic labeling studies on 2-(Hexadecylthio)benzofuran are not documented in the literature, the general principles of these methods can be applied to understand its reaction mechanisms.

Kinetic Studies: Kinetic studies involve measuring the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature, solvent). For reactions involving 2-(Hexadecylthio)benzofuran, kinetic data could provide insights into the reaction order, the rate-determining step, and the activation parameters (enthalpy and entropy of activation). For example, a kinetic study of the oxidation of the thioether could reveal whether the reaction proceeds through a direct attack of the oxidant on the sulfur atom or involves a pre-equilibrium step. A kinetic study on the electrophilic substitution of the benzofuran ring could help to quantify the directing effect of the hexadecylthio group.

Isotopic Studies: Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of 2-(Hexadecylthio)benzofuran, isotopic labeling could be used in several ways:

Deuterium Labeling: Replacing a hydrogen atom at a specific position on the benzofuran ring with deuterium (a heavier isotope of hydrogen) can help to determine if the cleavage of that C-H bond is involved in the rate-determining step of a reaction (kinetic isotope effect). For instance, in an electrophilic substitution reaction, the absence of a significant kinetic isotope effect would suggest that the initial attack of the electrophile is the rate-determining step, which is typical for many aromatic electrophilic substitutions. A study on a benzofuran impurity in the synthesis of a thyroid hormone receptor antagonist utilized deuterium labeling to confirm the mechanism of its formation escholarship.org.

Carbon-13 and Sulfur-34 Labeling: Labeling the carbon atoms of the benzofuran ring or the sulfur atom of the thioether with their heavier stable isotopes (¹³C and ³⁴S) could be used to follow the rearrangement or fragmentation of the molecule during a reaction. This would be particularly useful in understanding complex rearrangements or C-S bond cleavage pathways.

The following table provides hypothetical examples of how kinetic and isotopic studies could be applied to understand the reactivity of 2-(Hexadecylthio)benzofuran:

ReactionMechanistic QuestionPotential StudyExpected Outcome and Interpretation
Electrophilic BrominationIs C-H bond cleavage rate-determining?Kinetic Isotope Effect (KIE) using a C3-deuterated substrate.A KIE close to 1 would suggest the electrophilic attack is the slow step.
Oxidation to SulfoxideWhat is the nature of the transition state?Kinetic study of the reaction with different oxidants.Determination of activation parameters could support a specific transition state geometry.
C-S Bond CleavageWhich C-S bond is cleaved?¹³C labeling of the hexadecyl chain or the benzofuran ring.Mass spectrometry or NMR analysis of the products would reveal the origin of the fragments.

Synthesis and Exploration of Derivatives and Analogues of 2 Hexadecylthio Benzofuran

Modification of the Benzofuran (B130515) Core

The functionalization of the benzofuran core in 2-(alkylthio)benzofuran derivatives can be achieved by introducing substituents onto the benzene (B151609) ring. This allows for the fine-tuning of electronic properties, solubility, and steric profile. Common modifications include halogenation, nitration, acylation, and alkylation. These transformations are typically carried out on a pre-formed benzofuran nucleus or by using appropriately substituted phenols as starting materials for the construction of the heterocyclic ring.

One of the most common methods for introducing functionality is electrophilic aromatic substitution. For instance, Friedel-Crafts acylation of 2-alkylbenzofurans can introduce an aroyl group, typically at the 3-position or on the benzene ring, depending on the directing effects of existing substituents and the reaction conditions employed. The synthesis of Dronedarone, a drug containing a substituted benzofuran core, involves the Friedel-Crafts acylation of a 2-butyl-5-nitrobenzofuran intermediate google.com. This highlights a viable route for introducing ketone functionalities.

Halogenation, such as bromination or chlorination, can also be used to introduce reactive handles on the benzene ring, which can then be used for further cross-coupling reactions to introduce aryl, alkyl, or other functional groups nih.gov. The positions of halogenation (e.g., C4, C5, C6, or C7) can be controlled by the reaction conditions and the presence of other directing groups on the ring.

Furthermore, direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the introduction of substituents without the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation, for example, can be used to introduce aryl groups at various positions of the benzofuran core, offering a direct route to more complex analogues oregonstate.edu.

Below is a table summarizing potential modifications to the benzofuran core:

Modification TypeReagents and ConditionsPosition(s) of FunctionalizationResulting Derivative
AcylationAcyl chloride, Lewis Acid (e.g., AlCl₃)C3, C5, C7Acyl-substituted benzofuran
NitrationHNO₃, H₂SO₄C5, C7Nitro-substituted benzofuran
HalogenationBr₂, Cl₂, or NBS/NCSC3, C5, C7Halo-substituted benzofuran
Arylation (C-H)Aryl halide, Pd catalystC3, C4, C7Aryl-substituted benzofuran

Variation of Alkyl Chain Length and Branching

The hexadecyl chain in 2-(Hexadecylthio)benzofuran is a significant contributor to the molecule's lipophilicity. Varying the length and branching of this alkyl chain can systematically alter properties such as melting point, solubility, and intermolecular interactions.

The synthesis of a homologous series of 2-(alkylthio)benzofuran compounds can be readily achieved from a common intermediate, such as 2-mercaptobenzofuran or its corresponding sodium thiolate. This intermediate can be prepared and subsequently reacted with a variety of alkyl halides (R-X) in a nucleophilic substitution reaction to yield the desired 2-(alkylthio)benzofuran.

General Synthetic Scheme:

Formation of a 2-halobenzofuran (e.g., 2-bromobenzofuran).

Reaction with a sulfur nucleophile (e.g., NaSH) to form 2-mercaptobenzofuran.

Alkylation of the resulting thiol/thiolate with an appropriate alkyl halide (e.g., 1-bromohexane for a hexyl chain, 1-bromododecane for a dodecyl chain, or a branched halide like 2-bromopropane for an isopropyl chain).

This modular approach allows for the synthesis of a library of compounds with varying alkyl chains. For instance, shorter chains (e.g., methyl, butyl) would be expected to increase polarity and water solubility compared to the hexadecyl analogue, while longer chains (e.g., eicosyl) would further increase lipophilicity. Branched alkyl chains, such as isopropyl or tert-butyl, introduce steric bulk near the benzofuran core, which can influence the molecule's conformation and ability to participate in intermolecular packing. This steric hindrance can also affect the chemical reactivity of the nearby thioether linkage.

The table below outlines a series of potential analogues with varied alkyl chains:

Alkyl Group (R)Alkylating Agent (R-X)Expected Change in Lipophilicity (vs. Hexadecyl)
MethylIodomethaneSignificantly Decreased
Butyl1-BromobutaneDecreased
Dodecyl1-BromododecaneSlightly Decreased
Isopropyl2-BromopropaneDecreased
tert-Butyl2-Bromo-2-methylpropaneDecreased
Octadecyl1-BromooctadecaneIncreased

Introduction of Additional Functionalities on the Hexadecyl Chain

Introducing functional groups onto the long hexadecyl chain, particularly at the terminal (ω) position, can transform the lipophilic tail into a reactive or polar handle. This modification can enable further conjugation, alter solubility, or introduce specific interaction sites. However, the selective functionalization of an unactivated C-H bond on a long alkyl chain is a significant synthetic challenge.

One plausible strategy involves free-radical chemistry. Under specific conditions, it is possible to achieve terminal-selective functionalization of long alkyl chains nih.gov. For example, a radical initiator could selectively abstract a hydrogen atom from the terminal methyl group, which can then be trapped by a functionalizing agent.

A hypothetical two-step sequence to introduce a terminal carboxylic acid could be:

Terminal Hydroxylation: Employing a regioselective C-H oxidation system, such as a metalloporphyrin catalyst or certain enzymatic systems, to introduce a hydroxyl group at the ω-position of the hexadecyl chain, yielding 2-((16-hydroxyhexadecyl)thio)benzofuran.

Oxidation: The resulting primary alcohol can then be oxidized to a carboxylic acid using standard oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or a milder alternative such as pyridinium chlorochromate (PCC) followed by further oxidation, to produce 16-(benzofuran-2-ylthio)hexadecanoic acid.

Metabolic processes often involve the hydroxylation of alkyl chains at the terminal (ω) and sub-terminal (ω-1) positions, followed by oxidation to carboxylic acids nih.gov. These biological transformations provide a blueprint for potential synthetic routes.

The introduction of other functionalities could be envisioned through similar strategies, as summarized in the table below:

Target FunctionalityPotential Synthetic StrategyIntermediate Compound
Terminal Alcohol (-OH)Regioselective C-H oxidation2-((16-hydroxyhexadecyl)thio)benzofuran
Terminal Carboxylic Acid (-COOH)Oxidation of terminal alcohol16-(benzofuran-2-ylthio)hexadecanoic acid
Terminal Amine (-NH₂)Conversion of alcohol to tosylate, followed by substitution with azide (N₃⁻) and reduction.2-((16-aminohexadecyl)thio)benzofuran
Terminal Halide (-Br, -Cl)Free-radical halogenation (e.g., with NBS) under photolytic conditions.2-((16-bromohexadecyl)thio)benzofuran

Isosteric and Bioisosteric Replacements (focusing on chemical transformations)

Isosteric and bioisosteric replacements involve substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of modulating the parent compound's characteristics. This strategy can be applied to both the thioether linkage and the benzofuran core of 2-(Hexadecylthio)benzofuran.

Replacements for the Thioether Linkage:

The thioether (-S-) linkage is a key structural element. Its classical isosteres include an ether linkage (-O-), a methylene (B1212753) group (-CH₂-), or a selenoether (-Se-).

Ether Analogue (2-(Hexadecyloxy)benzofuran): The synthesis of this analogue would typically involve the O-alkylation of a 2-hydroxybenzofuran (benzofuran-2-one) precursor with a hexadecyl halide (e.g., 1-bromohexadecane) under basic conditions.

Methylene Analogue (2-Heptadecylbenzofuran): This replacement removes the heteroatom from the linker. Synthesis could be achieved through several routes, such as a Suzuki or Negishi cross-coupling reaction between a 2-halobenzofuran and an appropriate heptadecyl-organometallic reagent. Alternatively, Friedel-Crafts acylation of benzofuran with heptadecanoyl chloride followed by reduction of the resulting ketone would yield the desired 2-alkylbenzofuran researchgate.net.

Selenoether Analogue (2-(Hexadecylselanyl)benzofuran): This involves replacing sulfur with selenium. The synthesis would parallel that of the thioether, starting from a 2-halobenzofuran and reacting it with a selenium nucleophile like sodium hydroselenide (NaHSe) followed by alkylation with 1-bromohexadecane.

Replacements for the Benzofuran Core:

The benzofuran ring system itself can be replaced by other bicyclic aromatic heterocycles that are often considered its bioisosteres.

Benzothiophene Analogue: Benzothiophene, where the furan (B31954) oxygen is replaced by sulfur, is a very common isostere. The synthesis of 2-(Hexadecylthio)benzothiophene would follow similar synthetic logic to its benzofuran counterpart, starting from benzothiophene precursors.

Indole Analogue: Indole, with a nitrogen atom in place of oxygen, is another key bioisostere. The synthesis of 2-(Hexadecylthio)indole could be approached by constructing the indole ring with the thioether already present on a precursor or by functionalizing an existing indole at the 2-position.

The following table summarizes these isosteric and bioisosteric replacements and the general class of chemical transformation required.

Original MoietyIsosteric ReplacementResulting Analogue ClassRequired Chemical Transformation
Thioether (-S-)Ether (-O-)2-AlkoxybenzofuranO-Alkylation
Thioether (-S-)Methylene (-CH₂-)2-AlkylbenzofuranCross-coupling or Acylation/Reduction
Thioether (-S-)Selenoether (-Se-)2-AlkylselanylbenzofuranSe-Alkylation
BenzofuranBenzothiophene2-AlkylthiobenzothiopheneSynthesis from benzothiophene precursors
BenzofuranIndole2-AlkylthioindoleSynthesis from indole precursors

Advanced Applications and Future Research Directions for 2 Hexadecylthio Benzofuran

Applications in Advanced Materials Science

The unique combination of a planar, aromatic benzofuran (B130515) system and a flexible, long hexadecylthio chain suggests potential applications for 2-(Hexadecylthio)benzofuran in the development of novel materials with tailored electronic, optical, and surface properties.

Organic Electronics and Optoelectronic Devices

Benzofuran derivatives are recognized for their utility in organic electronics due to their rigid, planar structure which can facilitate intermolecular charge transport. The incorporation of a long alkyl chain, such as the hexadecyl group in 2-(Hexadecylthio)benzofuran, can enhance the solubility of the material in organic solvents, a crucial factor for solution-based processing of electronic devices. Furthermore, the sulfur atom in the thioether linkage can provide specific electronic interactions that may be beneficial for charge injection and transport in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Self-Assembled Monolayers and Surface Functionalization

The hexadecylthio group is a classic component for the formation of self-assembled monolayers (SAMs) on various metal surfaces, particularly gold. These organized molecular layers can be used to modify the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. The benzofuran headgroup of 2-(Hexadecylthio)benzofuran would be exposed at the surface of such a monolayer, imparting its specific chemical and physical properties to the interface. This could be leveraged for applications in biosensing, molecular electronics, and the creation of patterned surfaces with distinct functionalities. Research on related long-chain alkylamines, like hexadecylamine, has shown their ability to form self-assembled layers on copper surfaces, influencing the growth of nanocrystals. researchgate.netrsc.org

Polymer Additives and Stabilizers

Benzofuran-based compounds have been investigated for their role as stabilizers in synthetic polymers, protecting them from degradation induced by oxidation, heat, or light. google.com The long alkyl chain of 2-(Hexadecylthio)benzofuran would enhance its compatibility with various polymer matrices, ensuring its uniform dispersion and long-term effectiveness as a stabilizer. The thioether linkage may also contribute to the antioxidant properties of the molecule, further protecting the polymer from degradation. Studies on other polymer additives have demonstrated how they can influence the crystallization and morphology of materials. nih.gov

Catalysis and Ligand Design in Organic Synthesis

The benzofuran scaffold can be functionalized to create novel ligands for transition metal catalysts. The sulfur atom in the thioether group of 2-(Hexadecylthio)benzofuran could act as a coordination site for metal ions, potentially influencing the catalytic activity and selectivity in various organic reactions. The long alkyl chain could be designed to create a specific steric environment around the catalytic center, which can be a powerful tool for controlling the outcome of a chemical transformation. The synthesis of various benzofuran derivatives is often achieved through palladium-catalyzed reactions. researchgate.net

Chemical Biology Tool Development (focusing on mechanistic insights into interactions)

Benzofuran derivatives have been explored for their biological activities, including their potential as inhibitors of enzymes like cholinesterases. nih.gov The 2-(Hexadecylthio)benzofuran molecule, with its lipophilic hexadecyl tail, could be designed as a molecular probe to study biological membranes or to interact with hydrophobic pockets in proteins. By attaching fluorescent tags or other reporter groups to the benzofuran core, it would be possible to visualize and study the interactions of this molecule with biological systems, providing mechanistic insights into cellular processes. The development of libraries of small molecules, including those with benzofuran scaffolds, is a key strategy in chemical biology for identifying new bioactive compounds. nih.gov

Nanoscale Systems and Colloidal Science

In the realm of nanotechnology, molecules with both a polar headgroup (like benzofuran) and a nonpolar tail (like the hexadecyl chain) can act as surfactants or capping agents in the synthesis of nanoparticles and colloidal systems. 2-(Hexadecylthio)benzofuran could be used to control the size, shape, and stability of nanoparticles, preventing their aggregation and controlling their growth. The benzofuran moiety could also be used to impart specific functionalities to the surface of the nanoparticles, enabling their use in targeted drug delivery, bioimaging, or catalysis.

Emerging Research Avenues in Chemical Synthesis and Applied Chemistry

While specific research on 2-(Hexadecylthio)benzofuran is not extensively documented, its molecular architecture, combining a rigid, aromatic benzofuran core with a flexible, hydrophobic hexadecyl chain, opens up several intriguing avenues for future investigation. These research directions are largely predicated on the unique physicochemical properties imparted by the long alkylthio substituent.

The synthesis of 2-alkylthio polysubstituted furans has been an area of interest for organic chemists. patsnap.com Generally, the synthesis of 2-thio-substituted benzofurans can be achieved through several pathways. A common approach involves the reaction of a 2-halobenzofuran with a corresponding thiol, in this case, hexadecanethiol, often in the presence of a base. Another strategy could involve the reaction of 2-benzofuranone with a Grignard reagent derived from a hexadecyl halide, followed by sulfurization.

Future research in the synthesis of 2-(Hexadecylthio)benzofuran is likely to focus on developing more efficient, sustainable, and atom-economical methods. This includes the exploration of:

Catalytic C-S Cross-Coupling Reactions: The use of transition metal catalysts, such as palladium or copper, to facilitate the direct coupling of 2-unsubstituted or 2-borylated benzofurans with hexadecanethiol or its derivatives could offer a more direct and versatile synthetic route.

One-Pot Synthesis: Developing a one-pot reaction where the benzofuran ring is formed and subsequently functionalized at the 2-position with the hexadecylthio group would significantly improve synthetic efficiency.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis of 2-(Hexadecylthio)benzofuran.

Synthetic Approach Key Reagents Potential Advantages Research Focus
Nucleophilic Substitution 2-Halobenzofuran, Hexadecanethiol, BaseReadily available starting materialsOptimization of reaction conditions, exploration of different leaving groups
Catalytic C-S Coupling 2-Borylbenzofuran, Hexadecanethiol, Metal CatalystHigh efficiency, broad substrate scopeDevelopment of novel catalyst systems, investigation of reaction mechanisms
One-Pot Synthesis Phenol (B47542) derivative, Alkyne, Sulfur sourceReduced workup, improved yieldDesign of multi-component reactions
Flow Chemistry Continuous feed of reactantsScalability, improved safety and controlReactor design, optimization of flow parameters

The amphiphilic nature of 2-(Hexadecylthio)benzofuran makes it a promising candidate for various applications in materials science. The hydrophobic hexadecyl chain can drive self-assembly processes, while the benzofuran moiety can provide desirable electronic or optical properties.

Self-Assembling Monolayers (SAMs): The thiol group can act as an anchor to gold or other metal surfaces, allowing for the formation of self-assembled monolayers. The long hexadecyl chains would align to form a densely packed, hydrophobic surface. Such functionalized surfaces could find applications in corrosion inhibition, lubrication, and as platforms for biosensors.

Organic Semiconductors: Benzofuran derivatives are known to possess interesting photophysical properties. The introduction of a long alkyl chain could influence the molecular packing in the solid state, which is a critical factor for charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Future research could explore the synthesis of related oligomers or polymers incorporating the 2-(Hexadecylthio)benzofuran unit for applications in flexible electronics.

Liquid Crystals: The rod-like shape of the 2-(Hexadecylthio)benzofuran molecule suggests potential liquid crystalline behavior. The interplay between the rigid benzofuran core and the flexible alkyl chain could lead to the formation of various mesophases (e.g., nematic, smectic). The study of its phase behavior and the influence of structural modifications on the liquid crystalline properties could be a fruitful area of research.

Material Application Key Property Potential Function Future Research Direction
Self-Assembling Monolayers Amphiphilicity, Thiol groupSurface modification, Corrosion protectionStudy of monolayer structure and properties on different substrates
Organic Semiconductors π-conjugated Benzofuran coreActive layer in OFETs and OPVsInvestigation of charge transport properties, synthesis of polymeric analogues
Liquid Crystals Anisotropic molecular shapeDisplay technologies, Optical sensorsCharacterization of mesophases, structure-property relationship studies

Benzofuran derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmedcraveonline.comscienceopen.com The long alkyl chain in 2-(Hexadecylthio)benzofuran could significantly influence its interaction with biological membranes and cellular targets.

Antimicrobial Agents: The lipophilic hexadecyl chain could facilitate the transport of the molecule across the cell membranes of bacteria or fungi. Once inside the cell, the benzofuran core could exert its toxic effects. Research into the minimum inhibitory concentration (MIC) of 2-(Hexadecylthio)benzofuran against a panel of pathogenic microbes would be a logical first step.

Anticancer Agents: Many anticancer drugs are lipophilic molecules that can readily cross cell membranes. The benzofuran moiety is present in several compounds with reported anticancer activity. nih.gov The cytotoxic effects of 2-(Hexadecylthio)benzofuran against various cancer cell lines could be investigated, along with studies into its mechanism of action.

Enzyme Inhibitors: The specific shape and electronic properties of the benzofuran ring, combined with the hydrophobic interactions provided by the hexadecyl chain, could lead to potent and selective inhibition of certain enzymes.

Bioactive Application Potential Mechanism of Action Proposed In Vitro Studies Key Structural Feature
Antimicrobial Disruption of cell membrane integrityMinimum Inhibitory Concentration (MIC) assaysLipophilic hexadecyl chain
Anticancer Induction of apoptosis, cell cycle arrestCytotoxicity assays against cancer cell linesBenzofuran core
Enzyme Inhibition Competitive or non-competitive binding to active siteEnzyme inhibition assaysCombined benzofuran and hexadecylthio moiety

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.